ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining triazinoindole, thienopyridine, and carboxylate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves multiple steps. One of the key steps includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the triazinoindole and thienopyridine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or thienopyridine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as iron ions. It selectively binds to ferrous ions, leading to the depletion of intracellular iron levels. This, in turn, disrupts cellular processes such as DNA synthesis and repair, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
Uniqueness
ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is unique due to its ability to selectively bind to ferrous ions, unlike other iron chelators that may bind to both ferrous and ferric ions. This selectivity enhances its potential as a targeted anticancer agent .
Properties
Molecular Formula |
C26H30N6O3S2 |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
ethyl 2-[[2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C26H30N6O3S2/c1-4-6-12-32-18-10-8-7-9-16(18)22-23(32)28-26(30-29-22)36-15-20(33)27-24-21(25(34)35-5-2)17-11-13-31(3)14-19(17)37-24/h7-10H,4-6,11-15H2,1-3H3,(H,27,33) |
InChI Key |
AMGWHUCQVMQEEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CN(CC5)C)C(=O)OCC |
Origin of Product |
United States |
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